OTS186935

Description

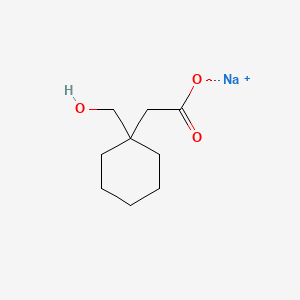

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-[1-(hydroxymethyl)cyclohexyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3.Na/c10-7-9(6-8(11)12)4-2-1-3-5-9;/h10H,1-7H2,(H,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPKROQTVZNJPNX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CC(=O)[O-])CO.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60220363 | |

| Record name | Hexacyclonate sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60220363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7009-49-6 | |

| Record name | Sodium hexacyclonate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007009496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexacyclonate sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60220363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEXACYCLONATE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XI46H39BZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

OTS186935: A Selective Inhibitor of SUV39H2 for Cancer Therapy

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epigenetic modifications are at the forefront of novel cancer therapeutic strategies. SUV39H2 (Suppressor of Variegation 3-9 Homolog 2), a histone methyltransferase responsible for the di- and tri-methylation of histone H3 at lysine 9 (H3K9me2/3), is frequently overexpressed in various cancers, including breast, lung, and prostate cancer, making it a compelling target for drug development.[1] OTS186935 has emerged as a potent and selective small molecule inhibitor of SUV39H2, demonstrating significant anti-tumor activity in preclinical models.[2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols to facilitate further research and development.

Introduction to SUV39H2 in Oncology

SUV39H2 is a key epigenetic regulator that establishes and maintains heterochromatin, leading to transcriptional repression.[4] Its role in cancer is multifaceted. By methylating H3K9, SUV39H2 can silence tumor suppressor genes, promoting oncogenesis.[4] Furthermore, SUV39H2-mediated methylation of non-histone proteins, such as H2AX at lysine 134, enhances the formation of phosphorylated H2AX (γ-H2AX), a critical component of the DNA damage response.[2][3] This can contribute to chemoresistance in cancer cells.[2][3] The expression of SUV39H2 is typically restricted in normal adult tissues, with the exception of the testis, but is aberrantly high in a wide range of malignancies, presenting a therapeutic window for targeted inhibition.

This compound: A Potent and Selective SUV39H2 Inhibitor

This compound is an imidazo[1,2-a]pyridine derivative identified through extensive screening and optimization for its potent inhibitory activity against SUV39H2.[2][3]

Mechanism of Action

This compound directly inhibits the enzymatic activity of SUV39H2.[2][3] This inhibition leads to a reduction in global H3K9me3 levels, reversing the epigenetic silencing of tumor suppressor genes.[2] Moreover, by blocking SUV39H2, this compound prevents the methylation of H2AX, which in turn attenuates the formation of γ-H2AX.[2][3] This dual mechanism not only induces cancer cell apoptosis but also sensitizes them to DNA-damaging agents like doxorubicin.[2][3][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Cell Line/Assay Condition | Reference |

| Enzymatic IC₅₀ | 6.49 nM | In vitro methyltransferase assay | [2][6][7][8] |

| Cellular IC₅₀ | 0.67 µM | A549 lung cancer cells | [2][6][7][8] |

Table 2: In Vivo Anti-Tumor Efficacy of this compound

| Cancer Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |

| MDA-MB-231 (Breast Cancer) Xenograft | This compound (10 mg/kg) | Intravenous, once daily for 14 days | 42.6% | [2][6][7] |

| A549 (Lung Cancer) Xenograft | This compound (25 mg/kg) | Intravenous, once daily for 14 days | 60.8% | [2][6][7] |

| A549 (Lung Cancer) Xenograft | This compound (10 mg/kg) + Doxorubicin (10 mg/kg) | This compound: IV, daily for 14 days; Doxorubicin: IV, on day 2 and 9 | 49% | [2][6] |

Note: While this compound is reported to be a selective inhibitor, specific data from a broad panel of histone methyltransferases is not publicly available at this time. Similarly, detailed pharmacokinetic data for this compound has not been published.

Signaling Pathways and Experimental Workflows

SUV39H2 Signaling Pathway and Mechanism of this compound Action

The following diagram illustrates the central role of SUV39H2 in epigenetic regulation and DNA damage response, and the points of intervention by this compound.

Experimental Workflow for In Vitro Evaluation of this compound

This diagram outlines the typical workflow for assessing the in vitro activity of this compound.

Experimental Workflow for In Vivo Evaluation of this compound

This diagram illustrates the process for evaluating the in vivo efficacy of this compound in a xenograft model.

Detailed Experimental Protocols

In Vitro SUV39H2 Methyltransferase Assay

This assay is used to determine the direct inhibitory effect of this compound on SUV39H2 enzymatic activity.

-

Reagents and Materials:

-

Recombinant human SUV39H2

-

Biotinylated histone H3 (1-21) peptide

-

S-[methyl-³H]-adenosyl-L-methionine ([³H]-SAM)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 5 mM DTT, 0.01% Triton X-100)

-

This compound serially diluted in DMSO

-

Streptavidin-coated scintillation proximity assay (SPA) beads or filter plates

-

Scintillation counter

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, biotinylated H3 peptide (final concentration ~350 nM), and [³H]-SAM (final concentration ~100 nM).

-

Add serially diluted this compound or DMSO (vehicle control) to the reaction mixture.

-

Initiate the reaction by adding recombinant SUV39H2.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a solution of S-adenosyl-L-homocysteine (SAH) or by boiling.

-

Transfer the reaction mixture to a streptavidin-coated plate or filter.

-

Quantify the incorporation of the [³H]-methyl group using a scintillation counter.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value using non-linear regression analysis.

-

Cell Viability Assay (CCK-8)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

-

Reagents and Materials:

-

Cancer cell lines (e.g., A549, MDA-MB-231)

-

Complete cell culture medium

-

96-well plates

-

This compound

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of approximately 4 x 10³ cells per well and allow them to adhere overnight.

-

The following day, replace the medium with fresh medium containing various concentrations of this compound or DMSO as a control.

-

Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine the IC₅₀ value.

-

Western Blotting for H3K9me3 and γ-H2AX

This protocol is to assess the in vitro and in vivo pharmacodynamic effects of this compound.

-

Reagents and Materials:

-

Cell or tumor tissue lysates

-

Nuclear extraction kit (for H3K9me3)

-

Lysis buffer (e.g., RIPA buffer)

-

Protease and phosphatase inhibitors

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-H3K9me3, anti-γ-H2AX, anti-total H3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Prepare whole-cell lysates or nuclear extracts from cells or tumor tissues treated with this compound or vehicle.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., total H3 for H3K9me3, β-actin for γ-H2AX).

-

Mouse Xenograft Model

This protocol outlines the in vivo evaluation of this compound.

-

Materials:

-

Immunodeficient mice (e.g., NOD/SCID)

-

Cancer cell lines (MDA-MB-231 or A549)

-

Matrigel (optional)

-

This compound formulation for intravenous injection (e.g., in 5% glucose solution)

-

Doxorubicin (for combination studies)

-

Calipers for tumor measurement

-

-

Procedure:

-

Subcutaneously inject approximately 2-5 x 10⁶ cancer cells (resuspended in PBS, optionally with Matrigel) into the flank of each mouse.

-

Monitor tumor growth regularly. When tumors reach a volume of approximately 150-200 mm³, randomize the mice into treatment groups (n=3-6 per group).

-

Administer this compound (e.g., 10 or 25 mg/kg) or vehicle control intravenously once daily for the duration of the study (e.g., 14 days).

-

For combination studies, administer doxorubicin (e.g., 10 mg/kg) intravenously on specified days (e.g., day 2 and 9).

-

Measure tumor volumes with calipers every 2-3 days and monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blotting, immunohistochemistry).

-

Calculate tumor growth inhibition (TGI) based on the differences in tumor volume between the treated and control groups.

-

Conclusion and Future Directions

This compound is a promising, potent inhibitor of SUV39H2 with demonstrated anti-cancer activity in preclinical models of breast and lung cancer. Its mechanism of action, involving the dual modulation of epigenetic gene silencing and the DNA damage response, makes it an attractive candidate for further development, both as a monotherapy and in combination with chemotherapy. Future research should focus on obtaining a detailed selectivity profile against a broad range of methyltransferases and characterizing its pharmacokinetic and pharmacodynamic properties to guide its clinical translation. The detailed protocols provided herein should serve as a valuable resource for researchers in the field to further investigate the therapeutic potential of SUV39H2 inhibition with this compound.

References

- 1. oncotarget.com [oncotarget.com]

- 2. oncotarget.com [oncotarget.com]

- 3. mdpi.com [mdpi.com]

- 4. Efficacy, pharmacokinetics, tisssue distribution, and metabolism of the Myc-Max disruptor, 10058-F4 [Z,E]-5-[4-ethylbenzylidine]-2-thioxothiazolidin-4-one, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. In Vitro Assays to Measure Histone Methyltransferase Activity Using Different Chromatin Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of OTS186935 in the Regulation of γ-H2AX: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule inhibitor OTS186935 and its role in the regulation of γ-H2AX, a critical marker of DNA double-strand breaks. This document outlines the mechanism of action, presents key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways.

Executive Summary

This compound is a potent inhibitor of the protein methyltransferase SUV39H2.[1][2][3] Research has demonstrated that by inhibiting SUV39H2, this compound effectively reduces the levels of phosphorylated histone H2AX at serine 139 (γ-H2AX).[4][5] The formation of γ-H2AX is a crucial step in the DNA damage response (DDR), and its modulation by this compound has significant implications for cancer therapy. Specifically, this compound has been shown to sensitize cancer cells to DNA-damaging agents like doxorubicin, suggesting a promising therapeutic strategy.[4][5] This guide will explore the foundational studies that have elucidated this mechanism.

Mechanism of Action: SUV39H2 Inhibition by this compound

The primary mechanism by which this compound regulates γ-H2AX is through the inhibition of SUV39H2.[1][4] SUV39H2 is a histone methyltransferase that has been reported to methylate histone H2AX at lysine 134.[4][5] This methylation event is a prerequisite that enhances the subsequent phosphorylation of H2AX at serine 139 to form γ-H2AX in response to DNA damage.[1][4] By inhibiting the enzymatic activity of SUV39H2, this compound prevents the initial methylation of H2AX, thereby suppressing the formation of γ-H2AX and attenuating the DNA damage response.[1] This mechanism is particularly relevant in the context of combination cancer therapies, where reducing the DNA repair capacity of tumor cells can enhance the efficacy of cytotoxic agents.[4][5]

Signaling Pathway

Caption: Signaling pathway of this compound-mediated γ-H2AX regulation.

Quantitative Data

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Metric | Value | Cell Line | Reference |

| SUV39H2 | IC₅₀ | 6.49 nM | - | [1][2][3] |

| Cell Growth | IC₅₀ | 0.67 µM | A549 | [1][2][3] |

Table 2: In Vivo Anti-Tumor Efficacy of this compound

| Xenograft Model | Treatment Dose & Schedule | Outcome | Tumor Growth Inhibition (TGI) | Reference |

| MDA-MB-231 (Breast Cancer) | 10 mg/kg, IV, once daily for 14 days | Significant tumor growth suppression | 42.6% (on day 14) | [1] |

| A549 (Lung Cancer) | 25 mg/kg, IV, once daily for 14 days | Significant tumor growth suppression | 60.8% (on day 14) | [1] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the effect of this compound on γ-H2AX.

Western Blotting for γ-H2AX Detection

This protocol is designed to detect changes in γ-H2AX protein levels in cell lysates following treatment with this compound and/or a DNA-damaging agent.

-

Cell Culture and Treatment:

-

Culture cancer cell lines (e.g., MDA-MB-231, BT-20) in appropriate media.

-

Treat cells with this compound, a DNA-damaging agent (e.g., doxorubicin), or a combination of both for a specified time (e.g., 12 hours). Include a vehicle control (e.g., DMSO).

-

-

Histone Extraction:

-

Harvest the cells and purify histone extracts using a commercially available kit or a standard laboratory protocol.

-

-

Protein Quantification:

-

Determine the protein concentration of the histone extracts using a BCA or Bradford assay.

-

-

SDS-PAGE and Electrotransfer:

-

Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel (e.g., 12-15%).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against γ-H2AX (e.g., anti-phospho-Histone H2A.X Ser139) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Use an antibody against a total histone protein (e.g., Histone H3) as a loading control.

-

Immunofluorescence for γ-H2AX Foci Visualization

This method allows for the visualization and quantification of γ-H2AX foci within the nuclei of treated cells, providing a direct measure of DNA double-strand breaks.

-

Cell Seeding and Treatment:

-

Seed cells (e.g., MDA-MB-231) on glass coverslips in a multi-well plate and allow them to adhere.

-

Treat the cells with this compound and/or doxorubicin as described for Western blotting.

-

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde for 15-30 minutes.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.3% Triton X-100 in PBS for 10-30 minutes.

-

-

Blocking and Staining:

-

Block non-specific antibody binding with 5% BSA in PBS for 30-60 minutes.

-

Incubate with the primary anti-γ-H2AX antibody overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 594) for 1 hour at room temperature, protected from light.

-

-

Counterstaining and Mounting:

-

Wash three times with PBS.

-

Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

-

Mount the coverslips on microscope slides using an antifade mounting medium.

-

-

Imaging and Analysis:

-

Capture images using a fluorescence or confocal microscope.

-

Quantify the number and intensity of γ-H2AX foci per nucleus using image analysis software (e.g., ImageJ).

-

In Vivo Xenograft Studies

These studies assess the anti-tumor activity of this compound in a living organism.

-

Cell Implantation:

-

Implant human cancer cells (e.g., MDA-MB-231 or A549) subcutaneously into the flank of immunodeficient mice (e.g., BALB/c nude mice).

-

-

Tumor Growth and Treatment:

-

Monitoring and Endpoint:

-

Measure tumor volume and mouse body weight regularly throughout the study.

-

At the end of the treatment period, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting for H3K9me3 or immunohistochemistry for Ki-67).[1]

-

-

Data Analysis:

-

Calculate the tumor growth inhibition (TGI) percentage and assess the statistical significance of the results.

-

Experimental Workflow

Caption: Workflow for evaluating this compound's effect on γ-H2AX.

Conclusion

This compound represents a targeted approach to modulating the DNA damage response in cancer cells. Its ability to inhibit SUV39H2 and subsequently reduce γ-H2AX formation provides a clear mechanism for its anti-tumor effects and its potential to enhance the efficacy of chemotherapy.[4][5] The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of SUV39H2 inhibition.

References

- 1. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. oncotarget.com [oncotarget.com]

- 5. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Anti-Cancer Potential of OTS186935: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

OTS186935 is a potent and selective small molecule inhibitor of the protein methyltransferase SUV39H2. Emerging preclinical evidence has highlighted its potential as a promising anti-cancer agent. This technical guide provides an in-depth overview of the anti-cancer properties of this compound, including its mechanism of action, preclinical efficacy in various cancer models, and detailed experimental protocols. All quantitative data is presented in structured tables for clarity, and key cellular pathways and experimental workflows are visualized using diagrams. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting SUV39H2 with this compound.

Introduction: Targeting SUV39H2 in Cancer Therapy

Suppressor of variegation 3-9 homolog 2 (SUV39H2) is a histone methyltransferase that plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 9 (H3K9me3).[1] This modification is a hallmark of heterochromatin formation and is associated with transcriptional repression.[1] In the context of cancer, SUV39H2 has been identified as an oncogene, contributing to the initiation and progression of various tumors.[2] Its expression is often elevated in cancer cells while being low in most normal tissues, making it an attractive target for anti-cancer drug development.[1]

One of the key mechanisms by which SUV39H2 promotes cancer cell survival is through its methylation of non-histone proteins, such as histone H2AX at lysine 134.[3] This methylation enhances the phosphorylation of H2AX (γ-H2AX), a critical step in the DNA damage response that can lead to chemoresistance.[3] By inhibiting SUV39H2, it is possible to reduce γ-H2AX levels, thereby sensitizing cancer cells to DNA-damaging agents like doxorubicin.[3][4]

This compound is a novel, potent inhibitor of SUV39H2.[4] It belongs to the imidazo[1,2-a]pyridine class of compounds, which have shown a wide range of biological activities. This guide will delve into the specifics of this compound's anti-cancer properties as demonstrated in preclinical studies.

Mechanism of Action of this compound

This compound exerts its anti-cancer effects primarily through the inhibition of the enzymatic activity of SUV39H2. This leads to a cascade of downstream cellular events that ultimately suppress tumor growth.

-

Inhibition of SUV39H2 Methyltransferase Activity : this compound directly binds to and inhibits the methyltransferase activity of SUV39H2.[1]

-

Reduction of H3K9 Trimethylation : As a direct consequence of SUV39H2 inhibition, the global levels of H3K9me3 are decreased within cancer cells.[1]

-

Modulation of γ-H2AX Levels : By preventing SUV39H2-mediated methylation of H2AX, this compound can reduce the formation of γ-H2AX, particularly in the presence of DNA damaging agents.[3][4] This mechanism is believed to be key to its ability to overcome chemoresistance.

-

Induction of Apoptosis : Inhibition of SUV39H2 by a precursor compound to this compound has been shown to trigger apoptotic cell death in breast cancer cells.[4]

The proposed signaling pathway for this compound's action is depicted in the diagram below.

Caption: Proposed mechanism of action of this compound.

Quantitative Data on Anti-Cancer Efficacy

The anti-cancer activity of this compound has been quantified in both in vitro and in vivo studies. The following tables summarize the key efficacy data.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/Target | Reference |

| Enzymatic IC₅₀ | 6.49 nM | SUV39H2 | [1] |

| Cell Growth IC₅₀ | 0.67 µM | A549 (Lung Cancer) | [1] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Cancer Type | Cell Line | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |

| Triple-Negative Breast Cancer | MDA-MB-231 | 10 mg/kg, IV, once daily for 14 days | 42.6% | [4] |

| Lung Cancer | A549 | 25 mg/kg, IV, once daily for 14 days | 60.8% | [4] |

| Lung Cancer (Combination Therapy) | A549 | 10 mg/kg this compound (daily) + 10 mg/kg Doxorubicin (days 2 & 9) | 49% | [5] |

Note: In all reported in vivo studies, this compound was well-tolerated with no detectable toxicity or significant body weight loss.[1][4]

Experimental Protocols

This section provides a detailed overview of the methodologies used in the key preclinical studies of this compound.

In Vitro Cell Growth Inhibition Assay

-

Cell Line: A549 human lung cancer cells.

-

Methodology:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

Varying concentrations of this compound are added to the wells.

-

Cells are incubated for a specified period (e.g., 72 hours).

-

Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.

-

The IC₅₀ value is calculated as the concentration of this compound that inhibits cell growth by 50% compared to a vehicle control.

-

In Vivo Xenograft Mouse Models

-

Animal Model: Immunodeficient mice (e.g., BALB/c nude mice).

-

Tumor Implantation:

-

Human cancer cells (MDA-MB-231 or A549) are cultured and harvested.

-

A specific number of cells (e.g., 5 x 10⁶) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of the mice.

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

-

Treatment:

-

Mice are randomized into treatment and control groups (n=3-6 per group).[4]

-

This compound is formulated in a vehicle suitable for intravenous (IV) injection (e.g., 5% glucose solution).[4]

-

The drug is administered once daily via tail vein injection for a specified duration (e.g., 14 days).[4]

-

The control group receives the vehicle only.

-

-

Efficacy Assessment:

-

Tumor volume is measured regularly (e.g., twice weekly) using calipers, calculated using the formula: (length x width²)/2.

-

Body weight is monitored as an indicator of toxicity.

-

At the end of the study, Tumor Growth Inhibition (TGI) is calculated.

-

The general workflow for the in vivo xenograft studies is illustrated below.

Caption: General workflow for in vivo xenograft studies.

Conclusion and Future Directions

This compound has demonstrated significant anti-cancer activity in preclinical models of breast and lung cancer. Its mechanism of action, centered on the inhibition of SUV39H2, presents a novel therapeutic strategy, particularly for overcoming chemoresistance. The potent in vitro and in vivo efficacy, coupled with a favorable safety profile in animal studies, underscores the potential of this compound for further development.

Future research should focus on:

-

Exploring Efficacy in Other Cancer Types : Investigating the anti-tumor effects of this compound in a broader range of malignancies with high SUV39H2 expression.

-

Combination Therapies : Further evaluating the synergistic effects of this compound with other chemotherapeutic agents and targeted therapies.

-

Pharmacokinetic and Pharmacodynamic Studies : Detailed characterization of the ADME (absorption, distribution, metabolism, and excretion) properties and target engagement of this compound in vivo.

-

Clinical Translation : Moving towards investigational new drug (IND)-enabling studies to pave the way for clinical trials in human cancer patients.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. scispace.com [scispace.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The SUV39H2 Inhibitor OTS186935: A Potential Therapeutic Avenue for Triple-Negative Breast Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Triple-negative breast cancer (TNBC) remains a significant clinical challenge due to its aggressive nature, high metastatic potential, and lack of targeted therapies.[1][2] The absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression renders hormonal therapies and HER2-targeted agents ineffective.[1] This necessitates the exploration of novel therapeutic targets and strategies. One such emerging target is the histone methyltransferase SUV39H2 (Suppressor of variegation 3-9 homolog 2), which has been implicated in tumorigenesis and chemoresistance.[3][4] OTS186935 has been identified as a potent and selective small molecule inhibitor of SUV39H2, demonstrating promising anti-tumor activity in preclinical models of TNBC. This technical guide provides a comprehensive overview of the core data, experimental methodologies, and signaling pathways associated with this compound in the context of TNBC research.

Core Data Summary

The following tables summarize the key quantitative data regarding the efficacy of this compound.

| Parameter | Value | Description | Reference |

| Enzymatic IC50 (SUV39H2) | 6.49 nM | The half maximal inhibitory concentration against the SUV39H2 enzyme. | [5] |

| Cell Growth IC50 (A549) | 0.67 µM | The half maximal inhibitory concentration for cell growth in the A549 lung cancer cell line. | [5] |

| Table 1: In Vitro Efficacy of this compound |

| Parameter | Value | Cell Line | Dosage | Duration | Reference |

| Tumor Growth Inhibition (TGI) | 42.6% | MDA-MB-231 (TNBC) | 10 mg/kg (intravenous, daily) | 14 days | [5][6] |

| Table 2: In Vivo Efficacy of this compound in a TNBC Xenograft Model |

Mechanism of Action and Signaling Pathway

This compound exerts its anti-tumor effects by inhibiting the enzymatic activity of SUV39H2. SUV39H2 is a histone methyltransferase that specifically catalyzes the trimethylation of histone H3 at lysine 9 (H3K9me3).[3][4] This epigenetic modification is a hallmark of heterochromatin and is associated with transcriptional repression. In the context of TNBC, elevated levels of SUV39H2 contribute to the malignant phenotype.[3]

A critical downstream effect of SUV39H2 activity is the regulation of phosphorylated H2AX (γ-H2AX). SUV39H2 can methylate histone H2AX, which in turn promotes its phosphorylation.[5] Elevated levels of γ-H2AX are linked to chemoresistance in cancer cells.[5] By inhibiting SUV39H2, this compound leads to a reduction in global H3K9me3 levels and a decrease in γ-H2AX, thereby potentially sensitizing cancer cells to chemotherapeutic agents.[5][6]

Experimental Protocols

In Vivo Triple-Negative Breast Cancer Xenograft Model

This protocol outlines the methodology for evaluating the in vivo efficacy of this compound using the MDA-MB-231 human TNBC cell line.

1. Cell Culture and Preparation:

-

MDA-MB-231 cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

For injection, cells are harvested during the exponential growth phase, washed with phosphate-buffered saline (PBS), and resuspended in a mixture of PBS and Matrigel (1:1 ratio) to a final concentration of 1 x 10^7 cells/100 µL.

2. Animal Model:

-

Immunodeficient mice (e.g., NOD/SCID or BALB/c nude), typically 6-8 weeks old, are used.

-

1 x 10^7 MDA-MB-231 cells in 100 µL of the cell suspension are subcutaneously injected into the flank of each mouse.

3. Tumor Growth and Treatment:

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated using the formula: Volume = (Length x Width²) / 2 .[6]

-

Once tumors reach the desired size, mice are randomized into treatment and control groups.

-

The treatment group receives this compound at a dose of 10 mg/kg, administered intravenously once daily for 14 days.[5][6]

-

The control group receives the vehicle control. A common vehicle formulation for intravenous administration of similar compounds consists of a mixture of DMSO, PEG300, Tween-80, and saline.[7]

4. Efficacy Evaluation:

-

Tumor volumes and body weights are monitored throughout the study.

-

At the end of the treatment period, tumors are excised and weighed.

-

Tumor Growth Inhibition (TGI) is calculated using the formula: TGI (%) = [1 - (T - T₀) / (C - C₀)] x 100 , where T and C are the mean tumor volumes of the treatment and control groups at the end of the study, and T₀ and C₀ are the mean tumor volumes at the start of treatment.[5]

Western Blot Analysis of H3K9me3 and γ-H2AX

This protocol describes the detection of changes in H3K9me3 and γ-H2AX levels in TNBC cells following treatment with this compound.

1. Cell Lysis and Protein Extraction:

-

MDA-MB-231 cells are treated with this compound or a vehicle control for a specified time.

-

Cells are harvested and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a standard protein assay (e.g., BCA assay).

2. SDS-PAGE and Protein Transfer:

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

3. Immunoblotting:

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with primary antibodies specific for H3K9me3 and γ-H2AX. A loading control antibody (e.g., anti-Histone H3 or anti-β-actin) is also used.

-

The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

Conclusion and Future Directions

This compound represents a promising novel therapeutic agent for the treatment of triple-negative breast cancer. Its targeted inhibition of SUV39H2 and subsequent modulation of key epigenetic and DNA damage response pathways provide a strong rationale for its further development. The data presented in this guide highlight its potent in vitro and in vivo activity. The detailed experimental protocols serve as a valuable resource for researchers aiming to investigate this compound and the broader role of SUV39H2 in TNBC. Future research should focus on elucidating the full spectrum of its downstream effects, exploring potential combination therapies, and ultimately translating these preclinical findings into clinical applications for patients with this challenging disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Analyzing the Signaling Pathways and Their Key Genes in Triple-Negative Breast Cancer [zenodo.org]

- 3. Frontiers | Role of SUV39H2 in Shaping the Malignant Phenotype of Triple-Negative Breast Cancer [frontiersin.org]

- 4. The Oncogenic Potential of SUV39H2: A Comprehensive and Perspective View - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. H3K9me3 Monoclonal Antibody (DTA1001) (MA5-38430) [thermofisher.com]

- 9. novusbio.com [novusbio.com]

Unlocking New Therapeutic Avenues: The Potential of OTS186935 in Lung Cancer

A Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides an in-depth exploration of the therapeutic potential of OTS186935, a potent and selective small molecule inhibitor of the histone methyltransferase SUV39H2, in the context of lung cancer. Preclinical evidence strongly suggests that this compound holds promise as a novel anti-cancer agent, particularly through its mechanism of modulating key epigenetic markers and sensitizing cancer cells to DNA-damaging agents. This document consolidates available quantitative data, details experimental methodologies for key preclinical studies, and provides visual representations of the underlying biological pathways and experimental workflows to support further research and development in this area.

Core Efficacy and Potency of this compound

This compound has demonstrated significant activity against lung cancer models both in vitro and in vivo. Its primary mechanism of action is the inhibition of SUV39H2, an enzyme implicated in the trimethylation of histone H3 at lysine 9 (H3K9me3), a hallmark of heterochromatin and transcriptional repression.[1][2]

In Vitro and In Vivo Efficacy Data

The following tables summarize the key quantitative data from preclinical studies of this compound in lung cancer models.

| Parameter | Value | Cell Line/Model | Reference |

| Enzymatic IC50 (SUV39H2) | 6.49 nM | N/A | [3][4][5] |

| Cell Growth IC50 | 0.67 µM | A549 (Human Lung Carcinoma) | [3][4][5] |

Table 1: In Vitro Potency of this compound

| Animal Model | Treatment | Dosage | Duration | Tumor Growth Inhibition (TGI) | Reference |

| A549 Xenograft | This compound | 25 mg/kg (intravenous, daily) | 14 days | 60.8% | [3][4][5] |

| A549 Xenograft | This compound + Doxorubicin | 10 mg/kg (this compound, i.v., daily) + 10 mg/kg (Doxorubicin, i.v., days 2 & 9) | 14 days | 49% |

Table 2: In Vivo Efficacy of this compound in A549 Lung Cancer Xenograft Model

Mechanism of Action: Targeting the SUV39H2 Pathway

This compound exerts its anti-tumor effects by inhibiting SUV39H2, which leads to a downstream cascade of events impacting chromatin structure, DNA repair, and ultimately, cancer cell viability. A key aspect of this mechanism is the regulation of phosphorylated H2AX (γ-H2AX), a sensitive marker of DNA double-strand breaks.[1][6] SUV39H2 has been shown to methylate H2AX, and inhibition of SUV39H2 can attenuate γ-H2AX levels, potentially sensitizing cancer cells to DNA-damaging chemotherapy.[1][6]

Detailed Experimental Protocols

This section provides detailed methodologies for the key preclinical experiments cited in this guide. These protocols are synthesized from publicly available information and standard laboratory practices.

A549 Xenograft Mouse Model

This protocol outlines the procedure for establishing and utilizing an A549 human lung carcinoma xenograft model in immunodeficient mice to evaluate the in vivo efficacy of this compound.

Materials:

-

A549 human lung carcinoma cells

-

Athymic nude mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old

-

Matrigel

-

Sterile PBS

-

Syringes and needles (27-30 gauge)

-

Calipers

-

This compound, formulated for intravenous injection

-

Vehicle control solution

Procedure:

-

Cell Culture: Culture A549 cells in appropriate media (e.g., F-12K Medium supplemented with 10% FBS) at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Preparation for Injection: Harvest logarithmically growing A549 cells and resuspend in sterile PBS at a concentration of 2 x 10⁷ cells/mL. Mix the cell suspension 1:1 with Matrigel on ice.

-

Tumor Cell Implantation: Subcutaneously inject 0.1 mL of the cell/Matrigel suspension (containing 1 x 10⁷ cells) into the right flank of each mouse.[7]

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers twice weekly. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[7]

-

Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.[7]

-

Drug Administration: Administer this compound (e.g., 25 mg/kg) or vehicle control intravenously once daily for 14 days.

-

Data Collection: Continue to measure tumor volumes and body weights twice weekly.

-

Endpoint: At the end of the study (e.g., day 14), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, Western blotting, immunohistochemistry).

Western Blot Analysis of γ-H2AX and H3K9me3

This protocol describes the detection of γ-H2AX and H3K9me3 protein levels in A549 cells treated with this compound by Western blotting.

Materials:

-

A549 cells

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels (e.g., 4-15% gradient)

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-γ-H2AX, anti-H3K9me3, anti-H3 (loading control), anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed A549 cells and treat with various concentrations of this compound for the desired time.

-

Cell Lysis: Wash cells with cold PBS and lyse in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5-10 minutes.

-

SDS-PAGE: Load samples onto an SDS-PAGE gel and run to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-γ-H2AX, anti-H3K9me3) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., H3 or β-actin).

Logical Framework for Therapeutic Potential

The therapeutic rationale for investigating this compound in lung cancer is built upon a logical progression from its molecular target to its observed anti-tumor effects.

References

- 1. The Oncogenic Potential of SUV39H2: A Comprehensive and Perspective View - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Oncogenic Potential of SUV39H2: A Comprehensive and Perspective View [jcancer.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. oncotarget.com [oncotarget.com]

- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

OTS186935: A Technical Guide to Overcoming Chemoresistance Through SUV39H2 Inhibition

For Distribution to Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chemoresistance remains a significant barrier to effective cancer treatment. A key mechanism contributing to this resistance involves the enhancement of DNA repair pathways in cancer cells, allowing them to survive DNA-damaging chemotherapy. The protein methyltransferase SUV39H2 has been identified as a critical player in this process. SUV39H2-mediated methylation of histone H2AX enhances the formation of phosphorylated H2AX (γ-H2AX), a key step in recruiting DNA repair machinery that ultimately leads to chemoresistance.[1][2][3] OTS186935 is a potent, small-molecule inhibitor of SUV39H2.[4][5] By targeting SUV39H2, this compound effectively reduces γ-H2AX levels, thereby sensitizing cancer cells to chemotherapeutic agents like doxorubicin.[1][2] Preclinical studies in xenograft models of breast and lung cancer have demonstrated significant tumor growth inhibition, both as a monotherapy and in combination with chemotherapy, without detectable toxicity.[1][2] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

The Role of SUV39H2 in Chemoresistance

Suppressor of variegation 3-9 homolog 2 (SUV39H2), also known as KMT1B, is a protein methyltransferase that is highly expressed in many cancer types but has low to undetectable expression in most normal adult tissues.[6][7] Its oncogenic activity is linked to its role in DNA damage repair. Following DNA damage by chemotherapeutic agents, SUV39H2 methylates histone H2AX at lysine 134.[2][6] This methylation event is crucial as it promotes the subsequent phosphorylation of H2AX at serine 139, forming γ-H2AX.[1][4] These γ-H2AX sites act as docking platforms for the recruitment of DNA repair proteins, enhancing the cell's ability to repair damage and evade apoptosis, which is a primary cause of chemoresistance in cancer cells.[1][6]

This compound: A Potent and Specific SUV39H2 Inhibitor

This compound is an imidazo[1,2-a]pyridine derivative developed as a specific, small-molecule inhibitor of SUV39H2's methyltransferase activity.[1][6] Its high potency is demonstrated by its low nanomolar enzymatic inhibitory concentration. This translates to effective inhibition of cancer cell growth at the sub-micromolar level.

| Parameter | Value | Cell Line / System | Citation |

| Enzymatic IC₅₀ | 6.49 nM | SUV39H2 Methyltransferase Assay | [1][4][5][8] |

| Cell Growth IC₅₀ | 0.67 μM | A549 Lung Cancer Cells | [1][4][5][8] |

Preclinical Efficacy of this compound

The anti-tumor effects of this compound have been validated in vivo using murine xenograft models of human breast and lung cancer. The compound demonstrates significant tumor growth inhibition (TGI) as a monotherapy and shows an additive effect when combined with conventional chemotherapy.

| Cancer Type | Cell Line | Treatment | Dose | Administration | Duration | Result (Tumor Growth Inhibition) | Citation |

| Breast Cancer | MDA-MB-231 | This compound | 10 mg/kg | Intravenous, daily | 14 days | 42.6% (P = 0.0006) | [1][4][6] |

| Lung Cancer | A549 | This compound | 25 mg/kg | Intravenous, daily | 14 days | 60.8% (P < 0.05) | [1][4][5][6] |

| Lung Cancer | A549 | This compound + Doxorubicin | OTS: 25 mg/kgDOX: 2.5 mg/kg | OTS: IV, dailyDOX: IV, days 2 & 9 | 14 days | 49% | [1][6] |

Mechanism of Action: Reversing Chemoresistance

This compound reverses chemoresistance by directly inhibiting the catalytic activity of SUV39H2.[2][4] This action prevents the methylation of H2AX, which in turn leads to a significant reduction in the formation of DNA damage-induced γ-H2AX foci.[1] By attenuating the γ-H2AX signal, this compound disrupts the recruitment of the DNA repair machinery, leaving cancer cells vulnerable to the cytotoxic effects of DNA-damaging agents.[1][3] This leads to increased apoptotic cell death and sensitization of the cancer cells to chemotherapy.[1][6] Furthermore, treatment with this compound has been shown to decrease global levels of histone H3 lysine 9 tri-methylation (H3K9me3), a marker associated with transcriptional repression.[4][6]

Key Experimental Protocols

The following protocols are summarized from the methodologies reported in the primary literature.[6]

In Vitro IC₅₀ Determination

-

Cell Seeding: Seed cancer cells (e.g., A549) in 96-well plates at a density of 4 x 10³ cells per well.

-

Adhesion: Allow cells to adhere for 24 hours in a standard cell culture incubator (37°C, 5% CO₂).

-

Compound Treatment: Exchange the medium with fresh medium containing serial dilutions of this compound.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

-

Viability Assessment: Measure cell viability using a standard method such as the CCK-8 or MTT assay.

-

Calculation: Calculate the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Murine Xenograft Model for Efficacy Studies

-

Cell Preparation: Culture human cancer cells (e.g., MDA-MB-231 or A549) under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel).

-

Implantation: Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., NOD/SCID or athymic nude mice).

-

Tumor Growth: Monitor tumor growth regularly using calipers. Once tumors reach a predetermined volume (e.g., 100-150 mm³), randomize the animals into treatment and control groups.

-

Treatment Administration: Administer this compound (e.g., 10 or 25 mg/kg) or vehicle control intravenously once daily for the study duration (e.g., 14 days).

-

Monitoring: Measure tumor volumes and mouse body weights 2-3 times per week.

-

Endpoint Analysis: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., Western blot, IHC).

Combination Therapy Xenograft Model

This protocol follows the steps outlined in 6.2, with a modified treatment administration phase.

-

Treatment Groups: Include additional groups for the chemotherapeutic agent alone (e.g., Doxorubicin) and the combination of this compound and the chemotherapeutic agent.

-

Dosing Schedule: Administer this compound daily. Administer the chemotherapeutic agent according to its established preclinical schedule (e.g., Doxorubicin at 2.5 mg/kg on day 2 and day 9 of the 14-day treatment period).[6]

Immunohistochemical (IHC) Analysis

-

Tissue Preparation: Fix excised tumor tissues in formalin and embed in paraffin.

-

Sectioning: Cut thin sections (e.g., 4-5 μm) and mount them on slides.

-

Staining: Deparaffinize and rehydrate the sections. Perform antigen retrieval. Block endogenous peroxidase activity and non-specific binding.

-

Primary Antibody: Incubate sections with a primary antibody against the protein of interest (e.g., Ki-67).

-

Secondary Antibody & Detection: Apply a labeled secondary antibody followed by a detection reagent (e.g., DAB).

-

Counterstaining & Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.

-

Analysis: Quantify the staining (e.g., percentage of Ki-67 positive nuclei) using microscopy and image analysis software.[6]

Conclusion and Future Directions

This compound is a promising therapeutic agent that targets the SUV39H2-γ-H2AX axis to overcome chemoresistance in cancer cells.[1] Its high potency and significant in vivo efficacy, coupled with a favorable toxicity profile in preclinical models, establish it as a strong candidate for further development.[2] Future investigations should focus on expanding the evaluation of this compound across a wider range of cancer types known to overexpress SUV39H2. Clinical trials are warranted to determine the safety, tolerability, and efficacy of this compound in combination with standard-of-care chemotherapies in patients with resistant or relapsed solid tumors. Further mechanistic studies could also explore other potential non-histone targets of SUV39H2 and the broader impact of its inhibition on the tumor microenvironment.

References

- 1. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. The Oncogenic Potential of SUV39H2: A Comprehensive and Perspective View - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

OTS186935: A Technical Guide to its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and preclinical development of OTS186935, a novel small molecule inhibitor of the protein methyltransferase SUV39H2. The information is compiled from publicly available research, focusing on the core scientific data and experimental methodologies.

Introduction: Targeting the Epigenome in Oncology

Suppressor of variegation 3-9 homolog 2 (SUV39H2), also known as Lysine N-methyltransferase 1B (KMT1B), is a histone methyltransferase that plays a crucial role in epigenetic regulation.[1][2] It primarily catalyzes the trimethylation of histone H3 at lysine 9 (H3K9me3), a hallmark of heterochromatin formation and transcriptional repression.[1][3] Dysregulation of SUV39H2 has been implicated in the pathogenesis of various cancers, where it is often overexpressed.[4]

One of the key mechanisms by which SUV39H2 is thought to contribute to cancer progression and chemoresistance is through its methylation of non-histone proteins, notably histone H2AX at lysine 134.[3][5] This methylation enhances the phosphorylation of H2AX (to form γ-H2AX), a critical step in the DNA damage response that can lead to increased resistance of cancer cells to chemotherapy.[3][5][6] Consequently, the inhibition of SUV39H2 has emerged as a promising therapeutic strategy to sensitize cancer cells to DNA-damaging agents and overcome chemoresistance.[5][6][7]

This compound was identified through a drug discovery program aimed at developing potent and selective inhibitors of SUV39H2.[3]

Discovery and Optimization

The development of this compound began with the screening of a chemical library which identified a series of imidazo[1,2-a]pyridine compounds with inhibitory activity against SUV39H2.[3][6] An initial lead compound, OTS193320, demonstrated potent inhibition of SUV39H2 and induced apoptosis in breast cancer cell lines.[3][8] However, OTS193320 did not show a significant growth inhibitory effect in in vivo xenograft models at non-toxic doses.[3]

This led to further optimization of the imidazo[1,2-a]pyridine scaffold, resulting in the synthesis of this compound.[3] this compound exhibited superior potency and in vivo efficacy.[3]

Mechanism of Action

This compound functions as a potent inhibitor of the SUV39H2 methyltransferase.[9][10] By blocking the enzymatic activity of SUV39H2, this compound is believed to exert its anti-cancer effects through the following mechanisms:

-

Reduction of H3K9 Trimethylation: As a direct consequence of SUV39H2 inhibition, this compound decreases the global levels of H3K9me3 in cancer cells.[1] This can lead to the reactivation of tumor suppressor genes that were epigenetically silenced.[2]

-

Downregulation of γ-H2AX: By preventing the SUV39H2-mediated methylation of H2AX, this compound reduces the subsequent phosphorylation of H2AX (γ-H2AX).[5][9] This impairs the DNA damage response and can sensitize cancer cells to the effects of DNA-damaging chemotherapeutic agents like doxorubicin.[3][5]

The proposed signaling pathway for the mechanism of action of this compound is depicted below.

Quantitative Data

The preclinical efficacy of this compound has been quantified through various in vitro and in vivo assays.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line/Target | Reference |

| Enzymatic IC50 | 6.49 nM | SUV39H2 | [9][10] |

| Cell Growth IC50 | 0.67 µM | A549 (Lung Cancer) | [9][10] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Cancer Type | Cell Line | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |

| Breast Cancer | MDA-MB-231 | Mouse | 10 mg/kg, IV, daily for 14 days | 42.6% | [3][9] |

| Lung Cancer | A549 | Mouse | 25 mg/kg, IV, daily for 14 days | 60.8% | [3][9] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the preclinical evaluation of this compound. It is important to note that these are generalized protocols and specific details may have been optimized for the original research.

In Vitro SUV39H2 Enzymatic Assay

This assay is designed to measure the direct inhibitory effect of a compound on the methyltransferase activity of SUV39H2.

A detailed protocol for a similar chemiluminescent assay is available from BPS Bioscience.[10] The key steps in the original research involved:

-

Reaction Setup: A reaction mixture containing a biotin-conjugated histone H3 peptide substrate, S-[Methyl-3H]-adenosyl-L-Methionine (as the methyl donor), and assay buffer was prepared.[11]

-

Inhibitor Addition: Serially diluted this compound or a vehicle control was added to the reaction mixture.[11]

-

Enzyme Addition: Recombinant N-terminal GST-fused SUV39H2 was added to initiate the reaction.[11]

-

Incubation: The reaction was incubated at room temperature for 3 hours.[11]

-

Reaction Termination: The reaction was stopped by the addition of Streptavidin SPA beads, which bind to the biotinylated histone H3 peptide.[11]

-

Signal Detection: The radioactive signal from the incorporated methyl groups was measured using a Trilux-Microbeta counter.[11]

Cell Viability and IC50 Determination

This assay determines the concentration of this compound required to inhibit the growth of cancer cells by 50%.

-

Cell Seeding: Cancer cells (e.g., A549) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[3]

-

Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The cells are incubated with the compound for a specified period (e.g., 5 days).[3]

-

Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a luminescent assay like CellTiter-Glo.[3]

-

Data Analysis: The absorbance or luminescence values are used to calculate the percentage of cell viability relative to the control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in a living organism.

-

Cell Implantation: Human cancer cells (MDA-MB-231 or A549) are implanted subcutaneously into immunodeficient mice.[3]

-

Tumor Establishment: Tumors are allowed to grow to a specified volume.

-

Treatment: Mice are treated with this compound (e.g., 10 or 25 mg/kg) or a vehicle control intravenously once daily for 14 days.[3]

-

Monitoring: Tumor volume and body weight are measured regularly throughout the study.[3]

-

Endpoint Analysis: At the end of the treatment period, tumors are excised, weighed, and processed for further analysis, such as Western blotting for H3K9me3 and immunohistochemistry for Ki-67.[3]

Western Blotting for H3K9me3

This technique is used to detect the levels of H3K9me3 in cells or tumor tissues following treatment with this compound.

-

Protein Extraction: Nuclear extracts are prepared from treated cells or excised tumor tissues.[3]

-

Protein Quantification: The protein concentration of the extracts is determined.

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a membrane (e.g., nitrocellulose or PVDF).

-

Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for H3K9me3.

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The signal is detected using a chemiluminescent substrate and visualized on X-ray film or with a digital imager.

Immunohistochemistry (IHC) for Ki-67

IHC is used to assess the proliferation of tumor cells in tissue sections.

-

Tissue Preparation: Excised tumors are fixed (e.g., in formalin) and embedded in paraffin. The paraffin blocks are then sectioned.

-

Deparaffinization and Rehydration: The tissue sections are deparaffinized with xylene and rehydrated through a series of graded ethanol washes.

-

Antigen Retrieval: The slides are treated to unmask the antigenic sites.

-

Peroxidase Blocking: Endogenous peroxidase activity is quenched.

-

Blocking: Non-specific antibody binding is blocked using a serum-based buffer.

-

Primary Antibody Incubation: The sections are incubated with a primary antibody against the proliferation marker Ki-67.[3]

-

Secondary Antibody and Detection: A secondary antibody and detection system (e.g., HRP-polymer-based) are used to visualize the antibody binding.

-

Counterstaining and Mounting: The sections are counterstained (e.g., with hematoxylin) to visualize cell nuclei and then mounted for microscopy.

-

Analysis: The percentage of Ki-67-positive cells is quantified to determine the proliferative index of the tumor.[3]

Clinical Development Status

As of late 2025, there is no publicly available information indicating that this compound has entered clinical trials. Searches of clinical trial registries have not yielded any studies for this specific compound. The pipeline information from OncoTherapy Science, Inc., the company involved in its initial development, does not currently highlight this compound as an active clinical-stage asset.[12] This suggests that this compound remains in the preclinical stage of development.

Conclusion

This compound is a potent and selective inhibitor of SUV39H2 that has demonstrated promising anti-tumor activity in preclinical models of breast and lung cancer. Its mechanism of action, involving the reduction of H3K9me3 and sensitization to DNA-damaging agents through the downregulation of γ-H2AX, provides a strong rationale for its further development. The available in vitro and in vivo data support its potential as a novel anti-cancer therapeutic. However, the progression of this compound into clinical trials has not yet been publicly documented. Further investigation is warranted to fully elucidate its therapeutic potential in various cancer types.

References

- 1. Quantitative Immunohistochemistry for Evaluating the Distribution of Ki67 and Other Biomarkers in Tumor Sections and Use of the Method to Study Repopulation in Xenografts after Treatment with Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are SUV39H2 inhibitors and how do they work? [synapse.patsnap.com]

- 3. IC50 determination and cell viability assay [bio-protocol.org]

- 4. The Oncogenic Potential of SUV39H2: A Comprehensive and Perspective View - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2.13. Immunohistochemical Analysis in Tumor Xenografts [bio-protocol.org]

- 6. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. clyte.tech [clyte.tech]

- 8. oncotarget.com [oncotarget.com]

- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. Development of novel SUV39H2 inhibitors that exhibit growth suppressive effects in mouse xenograft models and regulate the phosphorylation of H2AX - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pipeline | OncoTherapy Science, Inc. [oncotherapy.co.jp]

Cellular Pathways Modulated by OTS186935: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

OTS186935 is a potent and selective small-molecule inhibitor of the histone methyltransferase SUV39H2 (Suppressor of variegation 3-9 homolog 2).[1][2][3] SUV39H2 plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 9 (H3K9me3), a hallmark of transcriptional repression and heterochromatin formation.[1][2] Dysregulation of SUV39H2 has been implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[1][4] This technical guide provides an in-depth overview of the cellular pathways affected by this compound treatment, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: Inhibition of SUV39H2

This compound exerts its primary effect by directly inhibiting the enzymatic activity of SUV39H2. This inhibition prevents the transfer of methyl groups to H3K9, leading to a global reduction in H3K9me3 levels.[1][4] The consequences of this epigenetic modification are far-reaching, impacting chromatin structure, gene expression, and cellular processes such as DNA damage repair and apoptosis.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of this compound in various experimental models.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line/System | Reference |

| Enzymatic IC₅₀ | 6.49 nM | SUV39H2 | [1][3][4][5][6] |

| Cell Growth IC₅₀ | 0.67 µM | A549 (Lung Cancer) | [1][4][5][6] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Cancer Type | Cell Line | Treatment Regimen | Tumor Growth Inhibition (TGI) | Reference |

| Triple-Negative Breast Cancer | MDA-MB-231 | 10 mg/kg, i.v., once daily for 14 days | 42.6% | [1][4][5][6][7] |

| Lung Cancer | A549 | 25 mg/kg, i.v., once daily for 14 days | 60.8% | [1][4][5][6][7] |

| Lung Cancer (Combination Therapy) | A549 | 10 mg/kg this compound (daily) + 10 mg/kg Doxorubicin (days 2 & 9) | 49% | [7][8] |

Cellular Pathways Affected by this compound

Chromatin Remodeling and Gene Expression

The most direct consequence of this compound treatment is the alteration of the epigenetic landscape. By reducing H3K9me3 levels, this compound leads to a more open chromatin state, which can result in the reactivation of tumor suppressor genes that were previously silenced.[9]

DNA Damage Response and Apoptosis

SUV39H2 has been shown to methylate histone H2AX at lysine 134, which is a prerequisite for the phosphorylation of H2AX to form γ-H2AX in response to DNA damage.[1][4] γ-H2AX is a critical component of the DNA damage response (DDR), acting as a scaffold for the recruitment of DNA repair proteins.[7] By inhibiting SUV39H2, this compound can attenuate the formation of γ-H2AX, thereby impairing the cell's ability to repair DNA damage and sensitizing cancer cells to DNA-damaging agents like doxorubicin.[2][7] This disruption of DNA repair can subsequently trigger apoptosis.[2][10] Studies with the related compound OTS193320 have shown an increase in cleaved caspases-3, -8, and -9, indicating the activation of apoptotic pathways.[1][11]

Potentially Affected Pathways

While direct evidence for the effect of this compound on the following pathways is still emerging, studies involving the knockdown of its target, SUV39H2, suggest potential connections:

-

AKT/FOXO Signaling: SUV39H2 has been found to regulate the AKT/FOXO signaling pathway by increasing the phosphorylation of Akt and FOXO3a.[1] Inhibition of SUV39H2 could, therefore, modulate this pathway, which is crucial for cell proliferation, survival, and apoptosis.

-

Wnt/β-catenin Signaling: Research indicates that SUV39H2 can epigenetically silence components of the Wnt/p63/adhesion pathways.[12][13] Loss of SUV39H2 function leads to increased Wnt signaling.[12][13]

-

Hedgehog Signaling: In glioma, SUV39H2 has been shown to regulate the Hedgehog signaling pathway by repressing the expression of HHIP (Hedgehog interacting protein).[14]

Detailed Experimental Protocols

In Vitro IC₅₀ Determination (Cell Viability Assay)

This protocol is a generalized procedure based on common methodologies for determining the half-maximal inhibitory concentration (IC₅₀) of a compound on cell growth.

-

Cell Seeding:

-

Culture A549 cells in appropriate media until they reach logarithmic growth phase.

-

Trypsinize and resuspend the cells to a concentration of 5 x 10⁴ cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell adherence.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 10 µM).

-

Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate for 72 hours at 37°C in a 5% CO₂ incubator.

-

-

Cell Viability Assessment (MTT Assay):

-

Add 10 µL of 5 mg/mL MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model to determine the IC₅₀ value.

-

Western Blot Analysis for H3K9me3

This protocol outlines the key steps for detecting changes in H3K9me3 levels following this compound treatment.

-

Sample Preparation:

-

Treat cells with this compound at the desired concentration and for the specified duration.

-

Harvest the cells and perform nuclear extraction using a commercial kit or standard laboratory protocols.

-

Determine the protein concentration of the nuclear extracts using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of nuclear extract per lane by boiling in Laemmli sample buffer.

-

Separate the proteins on a 15% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against H3K9me3 (e.g., Abcam ab8898, dilution 1:10,000) overnight at 4°C.[1][11]

-

Incubate with a primary antibody against total Histone H3 (e.g., Abcam ab1791, dilution 1:20,000) as a loading control.[1][11]

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Xenograft Studies

This protocol provides a general framework for assessing the anti-tumor efficacy of this compound in a mouse xenograft model.

-

Cell Preparation and Implantation:

-

Culture MDA-MB-231 or A549 cells to 80-90% confluency.

-

Harvest the cells and resuspend them in a mixture of serum-free medium and Matrigel (1:1 ratio).

-

Subcutaneously inject 5 x 10⁶ cells in a total volume of 100 µL into the flank of immunodeficient mice (e.g., nude or NOD/SCID).

-

-

Tumor Growth and Treatment Initiation:

-

Monitor the mice for tumor formation.

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Prepare the this compound formulation for intravenous (i.v.) injection. A common vehicle is a 5% glucose solution.[7]

-

Administer this compound intravenously at the desired dose (e.g., 10 mg/kg or 25 mg/kg) once daily for the duration of the study (e.g., 14 days).[1][7]

-

Administer the vehicle solution to the control group following the same schedule.

-

-

Monitoring and Endpoint:

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, Western blotting, or immunohistochemistry).

-

Conclusion